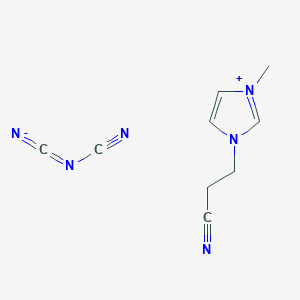
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium N-cyanocyanamide salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium N-cyanocyanamide salt is a chemical compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, which includes both cyano and imidazolium groups, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium N-cyanocyanamide salt typically involves the reaction of 1-methylimidazole with 2-chloroacetonitrile to form 3-(2-cyanoethyl)-1-methyl-1H-imidazol-3-ium chloride. This intermediate is then reacted with sodium cyanamide to yield the final product. The reaction conditions usually involve moderate temperatures and the use of solvents such as acetonitrile or dimethyl sulfoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium N-cyanocyanamide salt can undergo various types of chemical reactions, including:
Oxidation: The cyano groups can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The imidazolium ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted imidazolium salts.
Applications De Recherche Scientifique
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium N-cyanocyanamide salt has several applications in scientific research:
Chemistry: Used as a catalyst or reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its role in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium N-cyanocyanamide salt involves its interaction with molecular targets such as enzymes or receptors. The cyano groups can form hydrogen bonds or coordinate with metal ions, while the imidazolium ring can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-3-(2-cyanoethyl)imidazolium chloride
- 1-Methyl-3-(2-cyanoethyl)imidazolium bromide
- 1-Methyl-3-(2-cyanoethyl)imidazolium iodide
Uniqueness
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium N-cyanocyanamide salt is unique due to the presence of both cyano and cyanamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be able to achieve.
Propriétés
Formule moléculaire |
C9H10N6 |
|---|---|
Poids moléculaire |
202.22 g/mol |
Nom IUPAC |
cyanoiminomethylideneazanide;3-(3-methylimidazol-3-ium-1-yl)propanenitrile |
InChI |
InChI=1S/C7H10N3.C2N3/c1-9-5-6-10(7-9)4-2-3-8;3-1-5-2-4/h5-7H,2,4H2,1H3;/q+1;-1 |
Clé InChI |
JVKQCDQPGHIMQG-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1=CN(C=C1)CCC#N.C(=[N-])=NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




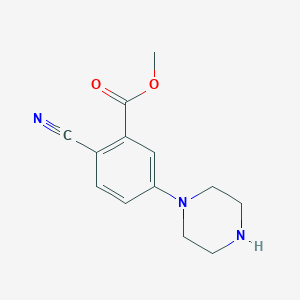
![N-[4-(Benzoylamino)Phenyl]-4-[[5-[[2-Chloro-5-(Trifluoromethyl)Phenyl]Carbamoyl]-2-Methoxyphenyl]Hydrazinylidene]-3-Oxonaphthalene-2-Carboxamide](/img/structure/B12843172.png)
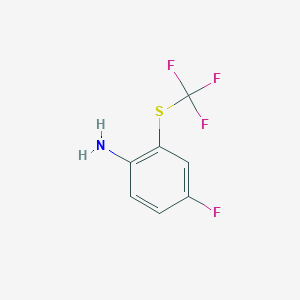
![(1S,5S,7S)-2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B12843195.png)

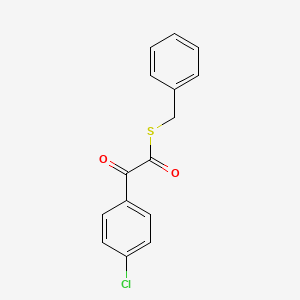


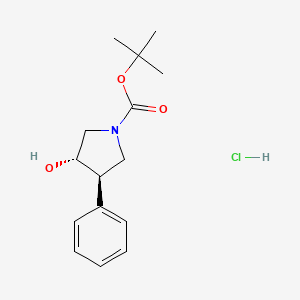


![(NE)-N-[(4S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12843245.png)
